(Pentan-3-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride
CAS No.: 1258652-30-0
Cat. No.: VC4076536
Molecular Formula: C13H21ClN4
Molecular Weight: 268.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258652-30-0 |
|---|---|
| Molecular Formula | C13H21ClN4 |
| Molecular Weight | 268.78 |
| IUPAC Name | N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H20N4.ClH/c1-4-11(5-2)14-10(3)13-16-15-12-8-6-7-9-17(12)13;/h6-11,14H,4-5H2,1-3H3;1H |
| Standard InChI Key | JZPGERMPHLHSFE-UHFFFAOYSA-N |
| SMILES | CCC(CC)NC(C)C1=NN=C2N1C=CC=C2.Cl |
| Canonical SMILES | CCC(CC)NC(C)C1=NN=C2N1C=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
The compound’s identity is defined by the following parameters:
The hydrochloride salt enhances stability and solubility, a common modification for bioactive amines .
Structural Analysis
The molecule comprises:
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A 1,2,4-triazolo[4,3-a]pyridine heterocycle, which is a fused bicyclic system with nitrogen atoms at positions 1, 2, and 4 of the triazole ring .
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An ethyl linker connecting the triazolopyridine core to a pentan-3-ylamine group, introducing a branched aliphatic chain.
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A hydrochloride counterion, neutralizing the amine’s basicity .
X-ray crystallography data are unavailable, but analogous triazolopyridine derivatives exhibit planar heterocyclic cores with substituents influencing binding to biological targets like kinases .
Synthesis and Manufacturing
Industrial Availability
Commercial suppliers list this compound as discontinued, with limited quantities available for research . Key vendors include:
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Cymitquimica: Offered 50 mg and 500 mg batches until discontinuation .
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Ambeed: Provides synthetic route inquiries but no active stock .
Physicochemical Properties
Experimental Data
Computational Predictions
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LogP (Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity.
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pKa: The amine group’s protonation state suggests a pKa ~9.5, typical for aliphatic amines.
Pharmacological and Biomedical Applications
Structure-Activity Relationship (SAR)
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Triazolopyridine Core: Essential for hydrophobic interactions with kinase domains .
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Pentan-3-ylamine Side Chain: May occupy allosteric binding sites, modulating selectivity .
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Hydrochloride Salt: Improves bioavailability by increasing aqueous solubility .
Future Directions and Research Gaps
Synthetic Optimization
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Green Chemistry Approaches: Catalytic methods to reduce waste in triazolopyridine synthesis .
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Salt Forms: Exploration of alternative counterions (e.g., citrate, sulfate) for improved pharmacokinetics.
Biological Screening
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